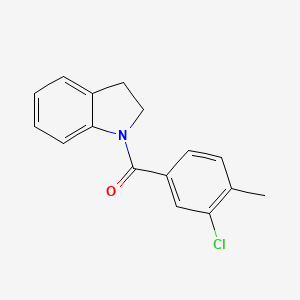
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
Overview
Description
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-fluorobenzoyl chloride as the primary starting materials.
Acylation Reaction: 2,3-dichloroaniline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2,3-dichlorophenyl)-4-fluorobenzamide.
Formation of the Butanamide Backbone: The intermediate N-(2,3-dichlorophenyl)-4-fluorobenzamide is then subjected to a reaction with succinic anhydride in the presence of a catalyst like pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the acylation and subsequent reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways related to inflammation or pain, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-4-(4-chlorophenyl)-4-oxobutanamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(2,3-dichlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO2/c17-12-2-1-3-13(16(12)18)20-15(22)9-8-14(21)10-4-6-11(19)7-5-10/h1-7H,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJDMNZYNRNNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


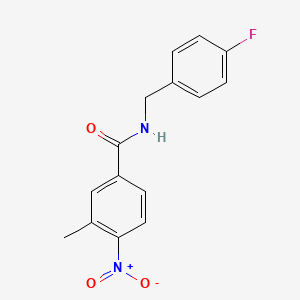

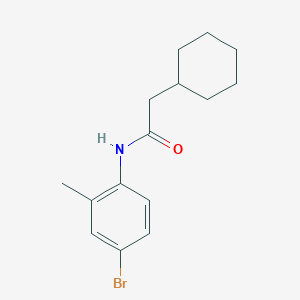

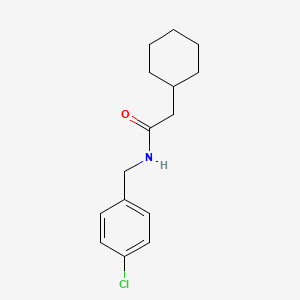


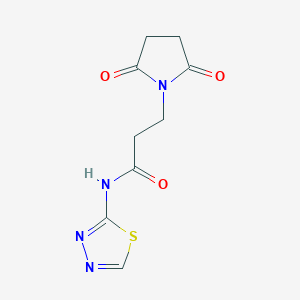
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B3461446.png)

